Didesmethylsibutramine hydrochloride
Overview
Description
Didesmethylsibutramine hydrochloride, also known as BTS 54-505, is a primary amine metabolite of the anorectic drug sibutramine. It is known for its role as a reuptake inhibitor, affecting neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound has been identified as an adulterant in weight loss supplements and has been the subject of various scientific studies due to its pharmacological properties .
Mechanism of Action
Target of Action
Didesmethylsibutramine hydrochloride, also known as 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride, primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and to a lesser extent, the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Didesmethylsibutramine acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .
Biochemical Pathways
The enhanced neurotransmission due to the inhibition of reuptake can affect various biochemical pathways. For instance, increased serotonin levels can influence mood regulation, appetite, and sleep, while elevated norepinephrine levels can impact attention and response actions. Increased dopamine levels can affect reward and pleasure centers in the brain .
Pharmacokinetics
Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The increased levels of neurotransmitters in the synaptic cleft due to the action of didesmethylsibutramine can lead to various physiological effects. For instance, it can reduce food intake in rodents following intracerebroventricular administration and increase energy expenditure via thermogenesis .
Action Environment
Environmental factors such as the presence of other drugs or substances that inhibit CYP2B6 can influence the action, efficacy, and stability of didesmethylsibutramine. For example, the concomitant use of CYP2B6 inhibitors can lead to elevated plasma levels of sibutramine .
Biochemical Analysis
Biochemical Properties
Didesmethylsibutramine hydrochloride acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This compound interacts with several key biomolecules, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The ®-enantiomer of this compound is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Cellular Effects
This compound influences various cellular processes by modulating neurotransmitter levels in the synaptic cleft. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of serotonin, dopamine, and norepinephrine reuptake leads to increased levels of these neurotransmitters in the synaptic cleft, which can alter neuronal communication and impact various physiological processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin, dopamine, and norepinephrine transporters, inhibiting their function and preventing the reuptake of these neurotransmitters into presynaptic neurons . This inhibition results in elevated extracellular concentrations of serotonin, dopamine, and norepinephrine, enhancing neurotransmission and promoting anorectic effects . The compound’s ®-enantiomer is particularly effective in this regard, demonstrating greater potency in inhibiting monoamine reuptake compared to the (S)-enantiomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its reuptake inhibition properties over extended periods, although its potency may diminish with prolonged exposure . Long-term effects on cellular function include sustained alterations in neurotransmitter levels and potential desensitization of receptor pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits monoamine reuptake, leading to anorectic effects and weight loss . At higher doses, this compound can cause toxic or adverse effects, including increased heart rate, hypertension, and potential neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is formed through the N-demethylation of desmethylsibutramine by CYP2B6 . This metabolic pathway influences the compound’s bioavailability and activity, with certain CYP2B6 genotypes affecting the conversion rate and plasma levels of this compound . The compound’s interaction with these enzymes can also impact metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s affinity for serotonin, dopamine, and norepinephrine transporters facilitates its uptake and distribution in neuronal tissues . This distribution pattern influences the compound’s localization and accumulation, affecting its overall efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within neuronal synapses, where it exerts its reuptake inhibition effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments within neurons, enhancing its interaction with neurotransmitter transporters . This localization is crucial for the compound’s activity and function, as it ensures effective inhibition of monoamine reuptake at the synaptic level .
Preparation Methods
The synthesis of didesmethylsibutramine hydrochloride involves the n-demethylation of desmethylsibutramine. One method includes the use of a highly diastereoselective addition of isobutyllithium to a triethylmethylsulfinamide-derived aldimine. This process highlights the compound’s stereoselective synthesis potential for therapeutic applications . Industrial production methods are not extensively documented, but the preparation typically involves standard organic synthesis techniques under controlled conditions.
Chemical Reactions Analysis
Didesmethylsibutramine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, and bases, depending on the specific reaction conditions. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups .
Scientific Research Applications
Didesmethylsibutramine hydrochloride has several scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of amine derivatives.
Biology: The compound is investigated for its effects on neurotransmitter reuptake and its potential therapeutic applications in treating central nervous system disorders.
Medicine: Research focuses on its anorectic effects and potential use in weight loss treatments.
Industry: It is used in the development of weight loss supplements and pharmaceuticals .
Comparison with Similar Compounds
Didesmethylsibutramine hydrochloride is similar to other sibutramine metabolites, such as desmethylsibutramine and sibutramine itself. it is unique in its potency as a reuptake inhibitor and its specific pharmacological profile. Similar compounds include:
Desmethylsibutramine: Another metabolite of sibutramine with similar reuptake inhibition properties.
Sibutramine: The parent compound, known for its use in weight loss treatments but withdrawn from the market due to safety concerns
This compound stands out due to its specific enantiomeric activity and its potential for safer therapeutic profiles compared to sibutramine .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYINTXCWNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004760 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84484-78-6 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84484-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesmethylsibutramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084484786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJH8PK8XYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.